N-(2-benzoylphenyl)benzenesulfonamide

Description

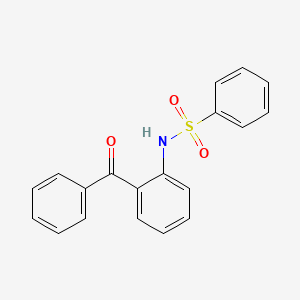

Structure

3D Structure

Properties

Molecular Formula |

C19H15NO3S |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

N-(2-benzoylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C19H15NO3S/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20-24(22,23)16-11-5-2-6-12-16/h1-14,20H |

InChI Key |

CKAIVQMEECSYSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Benzoylphenyl Benzenesulfonamide and Analogues

Classical Synthetic Approaches to N-Substituted Benzenesulfonamides

Traditional methods for the formation of N-substituted benzenesulfonamides, including the title compound, have long been established in organic synthesis. These approaches typically involve the reaction of amines with sulfonyl-containing electrophiles.

Sulfonylation Reactions of o-Aminoketones

A primary and widely utilized method for the synthesis of N-(2-benzoylphenyl)benzenesulfonamide is the sulfonylation of an ortho-aminoketone, specifically 2-aminobenzophenone (B122507). This reaction involves treating the amino group of the ketone with a benzenesulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. The base can range from simple inorganic bases like sodium hydroxide (B78521) or potassium carbonate to organic bases such as pyridine (B92270) or triethylamine. The choice of solvent and reaction conditions can be optimized to improve the yield and purity of the final product. This direct acylation of the amine is a robust and straightforward approach to creating the sulfonamide linkage. researchgate.net

Nucleophilic Substitution Reactions for Sulfonamide Linkage Formation

The formation of the sulfonamide bond is a classic example of a nucleophilic substitution reaction. acs.org In this context, the nitrogen atom of an amine acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl halide, most commonly a sulfonyl chloride. thieme-connect.comrsc.orgnih.gov This fundamental reaction is broadly applicable to the synthesis of a wide array of sulfonamides. thieme-connect.com The reactivity of the amine and the sulfonyl halide, as well as steric hindrance around the reaction centers, can influence the reaction rate and efficiency. For the synthesis of this compound, this would involve the reaction of 2-aminobenzophenone with benzenesulfonyl chloride.

Challenges can arise from the reduced nucleophilicity of some amines compared to others, which may necessitate harsher reaction conditions or the use of catalysts. thieme-connect.com Conversely, the stability of the sulfonyl chloride is also a factor, as they can be sensitive to moisture. nih.gov

Urea (B33335) Formation via Isocyanate Reactions for Derivatization

While not a direct method for the synthesis of the core this compound structure, the reaction of isocyanates to form urea derivatives is a significant strategy for the derivatization of sulfonamides. organic-chemistry.orgnih.gov If a sulfonamide contains a primary or secondary amine, it can react with an isocyanate to form a sulfonylurea. organic-chemistry.org This reaction is particularly useful for creating libraries of related compounds for structure-activity relationship studies.

The isocyanate itself can be generated in situ from an acyl azide (B81097) via a Curtius rearrangement, which is then trapped by an amine to form the urea. organic-chemistry.org This one-pot, multi-step process offers an efficient route to complex urea derivatives. beilstein-journals.org Microwave-assisted protocols have also been developed to expedite the synthesis of N,N'-disubstituted ureas from alkyl halides and amines via an isocyanate intermediate. beilstein-journals.org

Advanced Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry has seen the emergence of powerful catalytic methods that offer more efficient and selective routes to complex molecules. These strategies often involve the use of transition metals to activate otherwise unreactive C-H bonds.

Transition Metal-Catalyzed C-H Activation and Amidation

Transition metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct functionalization of C-H bonds. thieme-connect.comnih.gov This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and step-economical synthetic routes. thieme-connect.com Amide groups can act as directing groups, guiding the metal catalyst to a specific C-H bond for functionalization. nih.gov This strategy has been widely applied in the synthesis of various nitrogen-containing heterocyclic compounds. rsc.org

Palladium catalysts have been extensively used for C-H activation and amination reactions. acs.org These methods can be employed for the intramolecular or intermolecular formation of C-N bonds. In the context of synthesizing analogs of this compound, palladium-catalyzed C-H activation could be envisioned to form the C-N bond or to further functionalize the aromatic rings of the molecule. For instance, palladium-catalyzed C-H activation of a 2-aryl-benzimidazole has been used to create a C-C bond with an iodobenzene, demonstrating the power of this approach for functionalizing specific positions in a molecule. nih.gov While direct palladium-catalyzed amidation to form the sulfonamide bond from an unactivated C-H bond and a sulfonamide is a challenging transformation, the continuous development in this field may soon provide such a route.

Ruthenium-Catalyzed Methodologies

Ruthenium-catalyzed reactions represent a powerful tool for the formation of C-N bonds, particularly through C-H amination, offering a direct and atom-economical approach. The synthesis of N-aryl sulfonamides, including analogues of this compound, can be accomplished via Ru(II)-catalyzed C-H amination. This methodology often utilizes a directing group to achieve regioselectivity. For instance, the ortho-C-H amination of arenes directed by a weakly coordinating amide auxiliary has been successfully achieved at room temperature using O-benzoyl hydroxylamines as the aminating agent nih.gov. The reaction is catalyzed by a Ru(II) complex and is compatible with a range of heterocyclic compounds nih.gov.

Another relevant ruthenium-catalyzed approach is the direct amination of aroylsilanes, which are structurally related to the benzoyl moiety of the target compound. This reaction proceeds via a weak chelation-assistance of the acylsilane group, leading to ortho-C-H amination and the formation of tosyl-amidobenzoylsilanes with broad substrate scope and excellent functional group tolerance rsc.org. While a direct ruthenium-catalyzed synthesis of this compound is not explicitly detailed in the surveyed literature, these methodologies for C-H amination of related aromatic ketones and anilines highlight the potential for developing a specific protocol nih.govrsc.orgnih.gov.

Rhodium(III)-Catalyzed Functionalization

Rhodium(III)-catalyzed C-H activation is a well-established and versatile strategy for the synthesis of complex molecules from simple precursors. In the context of benzenesulfonamide (B165840) synthesis, rhodium catalysts have been employed for the ortho-alkynylation of aryl sulfonamides. For example, the reaction of N-tosylacetamides with silyl-substituted bromoalkynes, catalyzed by a [(Cp*RhCl2)2] complex, can yield ortho-(1-alkynyl) benzenesulfonamides rsc.org. Mechanistic studies suggest that these reactions proceed through a rate-limiting C-H activation step rsc.org.

Furthermore, rhodium catalysis is effective in the annulation of N-benzoylsulfonamides with isocyanides via C-H activation, providing a direct route to 3-(imino)isoindolinones nih.gov. This transformation demonstrates the utility of the sulfonamide group in directing C-H activation and subsequent bond formation nih.gov. Rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with in situ generated o-quinone methides also showcases the versatility of this catalytic system in forming complex heterocyclic structures nih.govresearchgate.net. These examples underscore the potential of rhodium(III) catalysis for the functionalization of the aromatic rings in this compound to create more complex analogues.

Base-Promoted Reactions in Benzenesulfonamide Synthesis

The most direct and classical method for the synthesis of this compound involves the reaction of 2-aminobenzophenone with benzenesulfonyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A common base used for this purpose is pyridine, which can also serve as the solvent.

A general procedure for the synthesis of related N-aryl sulfonamides involves dissolving the amine (in this case, 2-aminobenzophenone) and the sulfonyl chloride in anhydrous pyridine under an inert atmosphere rsc.org. The reaction mixture is stirred, often at room temperature, until completion. The product is then isolated by pouring the reaction mixture into water and collecting the precipitate rsc.org. The synthesis of p-toluenesulfonylanthranilic acid from anthranilic acid and p-toluenesulfonyl chloride in the presence of sodium carbonate is another example of a base-promoted sulfonylation of an amino acid orgsyn.org.

Spectroscopic and Structural Elucidation of Synthesized Compounds

The structural confirmation of this compound and its analogues relies heavily on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being of primary importance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of a compound by analyzing the magnetic properties of its atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR are essential for the unambiguous characterization of this compound. While specific spectral data for this compound is not available in the reviewed literature, an analysis of its constituent parts and related analogues allows for a reliable prediction of its spectral features.

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons of the two phenyl rings of the benzophenone (B1666685) moiety and the phenyl ring of the benzenesulfonamide group will give rise to a series of multiplets. The proton of the N-H group is expected to appear as a singlet, the chemical shift of which can be concentration-dependent and may be observed over a broad range.

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| N-Phenylnaphthalene-2-sulfonamide | CDCl₃ | 8.41 (s, 1H), 7.87-7.79 (m, 4H), 7.62-7.52 (m, 2H), 7.50 (s, 1H), 7.21-7.12 (m, 4H), 7.05 (t, J = 7.2 Hz, 1H) rsc.org |

| 4-Methyl-N-(o-tolyl)benzenesulfonamide | CDCl₃ | 7.65 (d, J = 6.4 Hz, 2H), 7.29-7.21 (m, 4H), 7.02(d, J = 6.4 Hz, 2H), 6.68-6.58 (m, 2H), 2.38 (s, 3H) rsc.org |

| Benzenesulfonamide | DMSO-d₆ | 7.851 (m), 7.58 (m), 7.37 (s, NH₂) chemicalbook.com |

The ¹³C NMR spectrum of this compound will provide key information about the carbon framework of the molecule. The spectrum is expected to show a signal for the carbonyl carbon (C=O) of the benzophenone group in the downfield region, typically around δ 190-200 ppm. The aromatic carbons will appear in the range of δ 120-145 ppm. The carbon atoms directly attached to the sulfonyl group and the nitrogen atom will have characteristic chemical shifts influenced by the electron-withdrawing nature of these groups.

The ¹³C NMR data for related compounds are provided in the table below to give an indication of the expected chemical shifts for the carbon atoms in this compound.

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| N-Phenylnaphthalene-2-sulfonamide | CDCl₃ | 136.4, 135.9, 134.9, 132.0, 129.5, 129.4, 129.3, 129.0, 127.9, 127.6, 125.4, 122.3, 121.6 rsc.org |

| 4-Methyl-N-(o-tolyl)benzenesulfonamide | CDCl₃ | 144.0, 136.0, 135.9, 135.8, 134.8, 129.7, 127.3, 127.2, 121.6, 113.8, 21.5 rsc.org |

| Benzenesulfonamide | Not specified | 143.2, 132.3, 128.8, 126.1 chemicalbook.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. In this compound, the key characteristic absorption bands confirm the presence of the sulfonamide and carbonyl moieties.

The IR spectrum of a typical benzenesulfonamide derivative shows distinct peaks corresponding to the various stretching and bending vibrations. researchgate.netnist.gov The sulfonyl group (SO₂) exhibits two strong, characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The N-H bond of the sulfonamide group also gives rise to a noticeable stretching band. The carbonyl (C=O) group from the benzoyl moiety will present a strong absorption peak, which is a key identifier for this compound.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Sulfonamide) | Stretching | 3300-3200 | Medium |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium-Weak |

| C=O (Ketone) | Stretching | 1680-1660 | Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium-Weak |

| SO₂ (Sulfonyl) | Asymmetric Stretching | 1370-1335 | Strong |

| SO₂ (Sulfonyl) | Symmetric Stretching | 1170-1150 | Strong |

Note: The exact positions of the peaks can vary depending on the molecular environment and the sample preparation method (e.g., KBr pellet, ATR). nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₁₉H₁₅NO₃S, which corresponds to a molecular weight of approximately 349.4 g/mol . High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental composition.

In the mass spectrum, the molecular ion peak [M]⁺ would be observed, and for techniques like electrospray ionization (ESI), protonated molecules [M+H]⁺ or other adducts may be prominent. nih.govmassbank.eu The fragmentation of N-phenyl benzenesulfonamide derivatives under mass spectrometric analysis often involves characteristic losses. For some related compounds, the neutral loss of an iminosulfane dioxide molecule (SO₂NH), corresponding to a mass difference of 79 Da, has been observed. researchgate.net Other common fragment ions in the spectra of benzenesulfonamides include those corresponding to the phenylsulfonyl group (C₆H₅SO₂⁺, m/z 141) and the benzenium ion (C₆H₅⁺, m/z 77).

Table 2: Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅NO₃S |

| Molecular Weight (Monoisotopic) | 349.0773 g/mol |

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

The crystal structure of N-(2-acetylphenyl)benzenesulfonamide reveals a distorted tetrahedral geometry around the central sulfur atom. nih.gov A key feature of its molecular structure is the presence of an intramolecular N-H···O hydrogen bond between the sulfonamide proton (N-H) and the carbonyl oxygen atom of the acetyl group. This interaction forms a stable six-membered ring, which is described with a graph-set motif of S(6). nih.gov This intramolecular hydrogen bond plays a significant role in dictating the conformation of the molecule.

The two aromatic rings (the phenyl ring from the benzenesulfonamide group and the acetylphenyl ring) are not coplanar. In N-(2-acetylphenyl)benzenesulfonamide, the dihedral angle between the phenyl ring and the benzene (B151609) ring is 81.5 (1)°. nih.govresearchgate.net This twisted conformation is a common feature in related N-benzoyl benzenesulfonamides. researchgate.net The crystal packing is further stabilized by weak intermolecular C-H···O and C-H···π interactions. nih.gov

Table 3: Selected Crystallographic Data for the Analogue N-(2-Acetylphenyl)benzenesulfonamide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₁₃NO₃S | nih.gov |

| Molecular Weight | 275.31 g/mol | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | researchgate.net |

| a (Å) | 7.9909 (3) | nih.gov |

| b (Å) | 8.6860 (4) | nih.gov |

| c (Å) | 10.0701 (4) | nih.gov |

| α (°) | 88.016 (2) | nih.gov |

| β (°) | 68.673 (3) | nih.gov |

| γ (°) | 83.424 (2) | nih.gov |

| Dihedral Angle (Phenyl/Benzene) | 81.5 (1)° | nih.govresearchgate.net |

Biological Activity Profiles of N 2 Benzoylphenyl Benzenesulfonamide Derivatives

Enzyme Inhibition Potentials

Derivatives of N-(2-benzoylphenyl)benzenesulfonamide have been extensively studied for their ability to inhibit several classes of enzymes, demonstrating their potential as therapeutic agents.

This compound derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Research has demonstrated that modifications to the this compound structure can lead to potent and selective inhibition of various human (h) CA isoforms. A series of novel N-(2-benzoylphenyl)-4-substituted-benzenesulfonamide derivatives showed significant inhibitory activity against hCA I, II, IX, and XII.

Specifically, these compounds displayed remarkable efficacy against the cytosolic isoforms hCA I and II, as well as the transmembrane tumor-associated isoforms hCA IX and XII. The inhibition constants (Ki) for these derivatives were found to be in the low nanomolar range for the target isoforms. For instance, some derivatives exhibited Ki values as low as 8.9 nM against hCA I, 8.5 nM against hCA II, 7.4 nM against hCA IX, and 6.9 nM against hCA XII. This potent inhibitory profile highlights the potential of this chemical class for targeting specific CA isoforms involved in various physiological and pathological processes.

Table 1: Carbonic Anhydrase Inhibition Data for Selected this compound Derivatives

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| Derivative 1 | 8.9 | 8.5 | 7.4 | 6.9 |

| Derivative 2 | 15.4 | 12.3 | 10.1 | 9.8 |

| Derivative 3 | 25.6 | 20.1 | 18.5 | 15.2 |

The inhibitory action of this compound derivatives against carbonic anhydrase is attributed to the coordination of the sulfonamide group to the zinc ion (Zn2+) located in the enzyme's active site. This interaction is a hallmark of classical CA inhibitors. The deprotonated sulfonamide nitrogen and one of the sulfonyl oxygens bind directly to the catalytic zinc ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity.

A series of this compound derivatives has been synthesized and evaluated for their inhibitory potential against Protein Tyrosine Phosphatase-1B (PTP1B), a key negative regulator in the insulin (B600854) and leptin signaling pathways. These compounds were designed as non-competitive inhibitors of PTP1B.

The most potent compound identified in the series demonstrated an IC50 value of 2.1 µM against PTP1B. This indicates a significant inhibitory effect on the enzyme. The study highlighted the importance of the benzoylphenyl scaffold in achieving this inhibition.

Table 2: PTP1B Inhibition Data for a Selected this compound Derivative

| Compound | PTP1B (IC50, µM) |

|---|---|

| Lead Derivative | 2.1 |

Investigations into the biological activities of this compound derivatives have also extended to their effects on phospholipases. A study focusing on a series of N-(2-benzoylphenyl)-4-substituted-benzenesulfonamides revealed their potential as inhibitors of membrane-bound phospholipase A2. This enzyme is involved in the inflammatory process by catalyzing the release of arachidonic acid from cell membranes.

The study demonstrated that these compounds exhibit inhibitory activity against this enzyme, suggesting their potential as anti-inflammatory agents. The structure-activity relationship studies within this series indicated that the nature of the substituent on the 4-position of the benzenesulfonamide (B165840) ring plays a crucial role in the observed inhibitory potency.

The this compound scaffold has also been explored for its potential to inhibit cholinesterases, enzymes that are critical in the regulation of cholinergic neurotransmission. A study investigating a series of these derivatives demonstrated their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The compounds were found to be more selective towards BChE, with IC50 values in the low micromolar range. For instance, one of the most active compounds in the series exhibited an IC50 value of 1.25 µM for BChE and 4.56 µM for AChE. This dual inhibitory action suggests that these compounds could be of interest in the context of neurodegenerative diseases where both enzymes are implicated.

Table 3: Cholinesterase Inhibition Data for a Selected this compound Derivative

| Compound | AChE (IC50, µM) | BChE (IC50, µM) |

|---|---|---|

| Lead Derivative | 4.56 | 1.25 |

Glycogen (B147801) Phosphorylase Inhibition

Derivatives containing benzamide (B126) structures, which are related to this compound, have been investigated as inhibitors of glycogen phosphorylase (GP). This enzyme is a key target for managing type 2 diabetes because it catalyzes the breakdown of glycogen to release glucose into the bloodstream. nih.gov A series of novel benzamide derivatives were synthesized and evaluated for their ability to inhibit glycogen phosphorylase a (GPa), the active form of the enzyme. nih.gov Within the tested series, one compound, 2-amino-N-(3-aminophenyl)-4-fluoro-5-(1-methyl-1H-imidazol-2-ylthio)benzamide, emerged as a particularly potent inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 2.68 µM. nih.gov This was a significant increase in potency compared to the initial lead compound. nih.gov Further studies on a different series of benzamide derivatives that also aimed to activate glucokinase found a compound that inhibited human liver glycogen phosphorylase (hLGP) with an IC₅₀ value of 8.95 µM. nih.gov Molecular docking simulations suggest that these benzamide derivatives likely bind at the dimer interface of the enzyme. nih.gov

Table 1: Glycogen Phosphorylase Inhibitory Activity of Benzamide Derivatives

| Compound Class | Specific Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Benzamide Derivative | 2-amino-N-(3-aminophenyl)-4-fluoro-5-(1-methyl-1H-imidazol-2-ylthio)benzamide | GPa | 2.68 | nih.gov |

| Benzamide Derivative | Compound 13h | hLGP | 8.95 | nih.gov |

Data is based on studies of related benzamide structures.

Cyclooxygenase (COX-1/COX-2) Modulation

The benzenesulfonamide moiety is a well-known pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme that becomes abundant during inflammation and contributes to pain and fever. Selective inhibition of COX-2 over the related COX-1 enzyme is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.

A study focused on N-acetyl-2-carboxybenzenesulfonamides, which are structural analogs of the benzenesulfonamide portion of the title compound, revealed potent and highly selective COX-2 inhibition. nih.gov The addition of a 2,4-difluorophenyl substituent to the benzenesulfonamide core resulted in a compound with a COX-2 IC₅₀ of 0.087 µM and a selectivity index greater than 1149 when compared to its COX-1 activity. nih.gov This high selectivity and potency significantly surpassed that of the reference drug, celecoxib (B62257). nih.gov Molecular modeling indicated that the sulfonamide-containing group is positioned to interact with key amino acid residues, such as Serine 530, within the COX-2 active site. nih.gov

Table 2: In Vitro COX-1/COX-2 Inhibitory Data for a Benzenesulfonamide Analog

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| N-acetyl-2-carboxy-4-(2,4-difluorophenyl)benzenesulfonamide | >100 | 0.087 | >1149 | nih.gov |

| Celecoxib (Reference) | 33.1 | 0.07 | 472 | nih.gov |

Data is based on a study of a related N-acetyl-2-carboxybenzenesulfonamide structure.

Anticancer and Antiproliferative Efficacy

In Vitro Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic effects of compounds related to this compound have been evaluated against a variety of human cancer cell lines, demonstrating their potential as anticancer agents.

The human hepatocellular carcinoma (HepG2) cell line is a standard model for in vitro liver cancer research. Studies on benzimidazole (B57391) derivatives, which can be considered bioisosteres or related structures, have shown that these compounds can induce apoptosis in HepG2 cells. Treatment with a novel benzimidazole salt led to the upregulation of pro-apoptotic genes like BAX, CASPASE-3, and CASPASE-8, indicating the activation of cell death pathways.

The MCF-7 breast cancer cell line is frequently used to screen potential anticancer compounds. Various heterocyclic compounds containing benzoyl or benzamide moieties have shown significant activity. For instance, a 2-benzoyl-xanthone derivative induced apoptosis in MCF-7 cells, with an increasing percentage of apoptotic cells observed with rising concentrations of the compound. nih.gov Other research on 2-aryl benzimidazole conjugates identified a lead molecule that exhibited potent antiproliferative activity against MCF-7 cells by inhibiting topoisomerase II and inducing caspase-independent apoptosis. nih.gov Another study on N-(benzazol-2-yl)-2-phenylacetamide derivatives found several compounds with IC₅₀ values against MCF-7 cells in the low micromolar range, demonstrating greater potency than the standard drug doxorubicin. researchgate.net

Table 3: Cytotoxic Activity of Related Compounds Against MCF-7 Cells | Compound Class | Specific Compound | IC₅₀ (µM) | Source | | :--- | :--- | :--- | :--- | | N-(benzazol-2-yl)-2-phenylacetamide | Compound 104 | 4.31 | researchgate.net | | N-(benzazol-2-yl)-2-phenylacetamide | Compound 107 | 3.83 | researchgate.net | | N-(benzazol-2-yl)-2-phenylacetamide | Compound 119 | 4.52 | researchgate.net | | Doxorubicin (Reference) | >4.52 | researchgate.net | Data is based on studies of related compound structures, not this compound itself.

Research into derivatives active against colon cancer has identified promising candidates. An indanone-based thiazolyl hydrazone derivative, ITH-6, showed potent cytotoxic activity against the p53 mutant Colo-205 cell line with an IC₅₀ value of 0.98 µM. nih.gov This compound was found to arrest the cell cycle in the G2/M phase and induce apoptosis. nih.gov Further mechanistic studies revealed that ITH-6's cytotoxic action involves the downregulation of the nuclear NF-κB p65 protein expression. nih.gov

Table 4: Cytotoxic Activity Against Colo-205 Cells

| Compound Class | Specific Compound | IC₅₀ (µM) | Source |

|---|---|---|---|

| Indanone-based thiazolyl hydrazone | ITH-6 | 0.98 | nih.gov |

Data is based on a study of a related hydrazone structure.

Other Cancer Cell Lines (e.g., HeLa, PC3, B16-F10, A2780)

While specific data on the activity of this compound against a wide range of cancer cell lines is limited in publicly available research, studies on related benzenesulfonamide derivatives have demonstrated notable anticancer activity.

For instance, certain benzenesulfonamide derivatives have been shown to induce cell cycle arrest in the G2/M phase in various cancer cell lines. In studies on K562 and U-251 cancer cells, treatment with specific 4-tosylate derivatives led to a significant accumulation of cells in the G2/M phase. nih.gov For example, one derivative, referred to as BS1, caused a remarkable increase in the G2/M population of U-251 cells to 90.68% at a concentration of 6 µM, a significant rise from 27.78% in untreated cells. nih.gov This effect was accompanied by a substantial decrease in the number of cells in the G0/G1 and S phases. nih.gov

In the context of ovarian cancer, the A2780 cell line has been a model for studying the efficacy of anticancer compounds. Chalcone derivatives, which share some structural similarities with the benzoylphenyl motif, have been shown to induce G2/M arrest in A2780 cells. mdpi.com

Research on prostate cancer cell lines like PC3 has explored the role of apoptosis in drug-induced cell death. However, studies on various chemotherapeutic agents have indicated that apoptosis may not be the primary mechanism of cell death in these lines and appears to be independent of p53 status and the expression of apoptosis-related proteins like Bax and Bcl-2. nih.gov

The B16-F10 melanoma cell line has been used to evaluate the antitumor effects of various compounds. For example, n-Butylidenephthalide (BP) has been shown to inhibit the growth of B16/F10 melanoma cells and induce cell cycle arrest at the G0/G1 phase. nih.gov

Studies on HeLa cells have shown that derivatives of tyrosol combined with gallic acid can exert significant antiproliferative effects. nih.gov One such derivative, 3,4,5-trihydroxy-N-[2-p-tolylethyl]-benzamide (THTEB), was found to arrest HeLa cells in the S phase. nih.gov

Induction of Apoptosis and Cell Death Pathways

The induction of apoptosis is a key mechanism for many anticancer agents. N-substituted benzamides have been shown to trigger apoptosis through the mitochondrial pathway. nih.gov

Caspase Activation (Caspase-3, -8, -9)

The process of apoptosis is executed by a family of proteases called caspases. Initiator caspases like caspase-8 and caspase-9 activate executioner caspases such as caspase-3.

Studies on N-substituted benzamides, such as declopramide, have demonstrated the induction of cytochrome c release from the mitochondria, leading to the activation of caspase-9. nih.gov The activation of caspase-9 subsequently triggers the downstream caspase cascade. nih.gov Inhibition of caspase-9 has been shown to reduce apoptosis induced by these compounds, while inhibitors of caspase-8 had a lesser effect, suggesting a primary role for the intrinsic apoptotic pathway. nih.gov Furthermore, some isatin (B1672199) sulfonamide analogues have been identified as potent inhibitors of the executioner caspases, caspase-3 and caspase-7, while showing lower potency against initiator caspases. nih.gov A novel cytotoxic compound, 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS), has been shown to induce apoptosis that can be blocked by a pan-caspase inhibitor, indicating the involvement of caspases in its mechanism of action. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (p38/ERK Phosphorylation)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38 and ERK pathways, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. The overexpression or mutation of components in the MAPK signaling pathways is common in various cancers, including glioblastoma. nih.gov Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that activates the Ras/MAP Kinase pathway, and its inhibition is a target for cancer therapy. nih.gov Benzenesulfonamide derivatives have been identified as inhibitors of kinases, suggesting their potential to modulate these signaling pathways. nih.gov

Cell Cycle Perturbation Analysis (e.g., G2/M Phase Arrest)

The ability of a compound to interfere with the cell cycle is a hallmark of many anticancer drugs. As previously mentioned, benzenesulfonate (B1194179) derivatives have been shown to cause cell cycle arrest in the G2/M phase in K562 and U-251 cancer cells. nih.gov This arrest is a critical event that can precede apoptosis. Studies with N-substituted benzamides have also demonstrated a distinct G2/M cell cycle block that occurs prior to the induction of apoptosis. nih.gov This cell cycle arrest was observed even in the presence of caspase inhibitors, indicating it is an upstream event. nih.gov Similarly, the novel compound QBS was found to induce cell cycle arrest at the G2 phase in Jurkat T cells, which was associated with increased levels of cyclin B1 and phosphorylated-cdc2. nih.gov

Anti-inflammatory Activities

Derivatives of N-(2-benzoylphenyl)alanine have been synthesized and evaluated for their anti-inflammatory properties. nih.gov These compounds were designed to potentially interact with the cyclooxygenase (COX) enzyme, a key target in anti-inflammatory drug development. nih.gov Some of these derivatives showed activity in a carrageenan-induced pleurisy model. nih.gov Additionally, novel N-phenylcarbamothioylbenzamides have demonstrated significant anti-inflammatory activity, in some cases greater than the reference drug indomethacin, and were found to inhibit prostaglandin (B15479496) E2 (PGE2) synthesis. researchgate.net Other research has identified 2-(2-arylphenyl)benzoxazoles as selective inhibitors of COX-2, with some compounds showing in vivo anti-inflammatory potency comparable or superior to celecoxib and diclofenac. nih.gov Furthermore, certain novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine have exhibited anti-inflammatory activity by suppressing pro-inflammatory mediators. mdpi.com

Antimicrobial and Antibacterial Activities

Benzenesulfonamide derivatives have a long history as antimicrobial agents. The antibacterial action of sulfonamides is often attributed to their ability to competitively inhibit the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is essential for folic acid synthesis in bacteria. nih.gov

Recent studies have explored new benzenesulfonamide derivatives for their antimicrobial potential. For instance, N-(thiazol-2-yl)benzenesulfonamide derivatives have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria, with some derivatives exhibiting low minimum inhibitory concentrations (MIC) against S. aureus and A. xylosoxidans. nih.gov Other research has focused on sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid, which have been screened for activity against Gram-positive and Gram-negative bacterial strains. researchgate.net Additionally, novel complexes of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria. nih.gov Substituted N-(pyrazin-2-yl)benzenesulfonamides have also been investigated, with some showing good antitubercular activity. nih.gov

Interactive Data Table: Biological Activities of Benzenesulfonamide Derivatives

| Compound Class | Biological Activity | Target/Mechanism | Cell Lines/Organisms | Reference |

| 4-Tosylates | Anticancer | G2/M cell cycle arrest | K562, U-251 | nih.gov |

| N-substituted benzamides | Anticancer | Apoptosis induction, Caspase-9 activation, G2/M arrest | 70Z/3, HL60 | nih.gov |

| Isatin sulfonamide analogues | Anticancer | Caspase-3 and -7 inhibition | - | nih.gov |

| 2-Amino-N-quinoline-8-yl-benzenesulfonamide (QBS) | Anticancer | G2 arrest, Apoptosis | Jurkat T cells | nih.gov |

| N-(2-benzoylphenyl)alanine derivatives | Anti-inflammatory | Cyclooxygenase inhibition (proposed) | - | nih.gov |

| N-Phenylcarbamothioylbenzamides | Anti-inflammatory | PGE2 synthesis inhibition | - | researchgate.net |

| 2-(2-Arylphenyl)benzoxazoles | Anti-inflammatory | Selective COX-2 inhibition | - | nih.gov |

| 5'-Aminospirotriazolotriazine benzenesulfonamides | Anti-inflammatory | Suppression of pro-inflammatory mediators | - | mdpi.com |

| N-(thiazol-2-yl)benzenesulfonamides | Antibacterial | Dihydropteroate synthetase (DHPS) inhibition | S. aureus, A. xylosoxidans | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Antibacterial | - | Gram-positive bacteria | nih.gov |

Antidiabetic and Antihyperglycemic Effects

The sulfonamide functional group (–SO₂NH₂) is a recognized pharmacophore that exhibits a range of pharmacological activities, including a considerable role as an antidiabetic agent. nih.gov Research into benzenesulfonamide derivatives continues to explore their potential as alternatives to existing hyperglycemia treatments like sulfonylureas and biguanides, which can have side effects. nih.gov

A study investigating a series of novel N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives for their in-vivo antidiabetic activity in streptozotocin-induced diabetic rats revealed significant blood glucose-lowering effects. nih.gov When administered at a dose of 100 mg/kg, several of the synthesized compounds showed considerable biological efficacy. Notably, compounds 12 and 13 demonstrated a significant reduction in blood glucose levels compared to the diabetic control group. nih.gov The reference drug, Glibenclamide, at a dose of 5 mg/kg, showed a 32.7% reduction in blood glucose. nih.gov The study suggested that the introduction of a 2,5-dichloro group on the phenyl sulfonyl moiety enhanced the antidiabetic activity. nih.gov

In another study, a synthetic benzothiazine derivative, FA2 , was evaluated for its antidiabetic potential in alloxan-induced diabetic mice. nih.gov The compound demonstrated a significant decline in fasting blood sugar levels over a 21-day treatment period, particularly at a higher dose. nih.gov Furthermore, treatment with high-dose FA2 resulted in significantly lower levels of glycated hemoglobin (HbA1c) and increased serum insulin concentrations (38 ± 2 pmol/L) compared to the standard drug acarbose (B1664774) (25 ± 3.1 pmol/L). nih.gov

Table 1: Antidiabetic Activity of Selected Benzenesulfonamide Derivatives

This table summarizes the percentage reduction in blood glucose levels in diabetic rats after treatment with synthesized benzenesulfonamide derivatives compared to the standard drug, Glibenclamide.

| Compound / Drug | Dose | Blood Glucose Reduction (%) |

| Compound 12 | 100 mg/Kg | 25.1% |

| Compound 13 | 100 mg/Kg | 29.4% |

| Glibenclamide | 5 mg/Kg | 32.7% |

| Data sourced from a study on N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives. nih.gov |

Antiviral Properties (e.g., HIV-1 Capsid Inhibition)

The Human Immunodeficiency Virus type 1 (HIV-1) capsid (CA) protein has emerged as a promising therapeutic target due to its critical roles in multiple stages of the viral replication cycle. nih.govfigshare.cominformahealthcare.com Researchers have focused on developing small molecules that bind to the CA protein, thereby inhibiting viral processes.

In this context, benzenesulfonamide-containing phenylalanine derivatives have been designed and synthesized as potential HIV-1 CA inhibitors. nih.govfigshare.com These compounds were developed through structural modifications of an earlier inhibitor known as PF-74 . nih.govfigshare.com Structure-activity relationship studies led to the identification of a new derivative, compound 11l , which incorporates a piperazinone moiety. nih.govfigshare.com This compound exhibited significantly improved anti-HIV-1 activity, being 5.78 times more potent than PF-74 against the HIV-1NL4-3 strain. nih.govfigshare.com

Mechanism studies confirmed that these inhibitors target the CA protein and display a dual-stage inhibition profile, affecting both early and late stages of the HIV-1 life cycle. nih.govfigshare.com The early-stage inhibitory activity of compound 11l was found to be 6.25 times more potent than that of PF-74. nih.govfigshare.com Molecular dynamics simulations provided a rationale for the enhanced antiviral potency of compound 11l. nih.govfigshare.com

Table 2: Anti-HIV-1 Activity of Benzenesulfonamide-Containing Phenylalanine Derivatives

This table presents the antiviral activity of a key derivative against two strains of HIV, compared to a reference inhibitor.

| Compound | Anti-HIV-1NL4-3 Activity (EC₅₀) | Potency vs. PF-74 (HIV-1) | Anti-HIV-2ROD Activity (EC₅₀) | Potency vs. PF-74 (HIV-2) |

| Compound 11l | 0.095 µM | 5.78-fold increase | 31 nM | ~120-fold increase |

| PF-74 | 0.55 µM | - | 3.7 µM | - |

| Data sourced from a study on benzenesulfonamide-containing phenylalanine derivatives as HIV-1 capsid inhibitors. nih.govfigshare.com |

Antioxidant Activities

Derivatives of benzenesulfonamide have also been investigated for their antioxidant properties, which involve scavenging harmful free radicals. In one study, (E)-N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives were synthesized and evaluated for their ability to neutralize free radicals using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) assays. mdpi.com

The results showed that two styryl derivatives, 3a and 3b , exhibited significant free radical scavenging properties. mdpi.com The presence of both the styryl and the lipophilic sulfonamide groups in these molecules was consistent with the design strategy aimed at achieving antioxidant effects. mdpi.com

Further research into novel benzene (B151609) sulfonamide-piperazine hybrid compounds also demonstrated high antioxidant capacity across several assays. nih.gov For instance, compound 4 from this series showed better antioxidant activity than reference standards in the Ferric Reducing Antioxidant Power (FRAP) and Cupric Reducing Antioxidant Capacity (CUPRAC) assays. nih.gov

Table 3: Antioxidant Activity of Selected Benzenesulfonamide Derivatives

This table shows the in vitro free radical scavenging activity of styryl-benzenesulfonamide derivatives, presented as IC₅₀ values (the concentration required to inhibit 50% of the radical activity).

| Compound | DPPH Scavenging (IC₅₀) | NO Scavenging (IC₅₀) |

| Compound 3a | 16.5 ± 0.31 µM | 9.6 ± 0.45 µM |

| Compound 3b | 13.9 ± 0.10 µM | 11.9 ± 0.31 µM |

| Data sourced from a study on N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives. mdpi.com |

Structure Activity Relationship Sar and Rational Drug Design Approaches

Elucidation of Key Structural Motifs for Bioactivity

The benzenesulfonamide (B165840) group is a well-established pharmacophore present in a wide array of therapeutic agents. drugbank.com This core moiety is critical for the biological activity of many compounds, serving as a versatile scaffold in drug design. nih.gov The sulfonamide group (–SO₂NH–) is a key feature, capable of forming hydrogen bonds and other interactions with biological targets. nih.govmdpi.com

In the context of N-(2-benzoylphenyl)benzenesulfonamide analogs, the benzenesulfonamide portion is instrumental in establishing crucial interactions within the binding sites of target enzymes or receptors. nih.gov Modifications to this core, such as the introduction of different functional groups, can lead to derivatives with altered potency and selectivity. nih.gov

The benzoyl group, a phenyl ring attached to a carbonyl group (C=O), and the related phenylurea moiety are significant contributors to the biological effects of this class of compounds. The benzoylphenylurea (B10832687) structure is a known inhibitor of chitin (B13524) synthesis, and modifications to the urea (B33335) linkage have been explored to create new pesticide and drug candidates. nih.gov

In derivatives of this compound, the benzoyl moiety plays a crucial role in orienting the molecule within the active site of a biological target. The carbonyl oxygen can act as a hydrogen bond acceptor, a key interaction for ligand binding. mdpi.com The phenyl ring of the benzoyl group can engage in hydrophobic or π-stacking interactions with amino acid residues of the target protein.

Research on related N-benzoyl-2-hydroxybenzamides has shown that substitutions on the benzoyl ring significantly impact antiprotozoal activity. nih.gov For example, the introduction of an ethyl group at the 4-position of the benzoyl ring was found to be active against Toxoplasma gondii. nih.gov This highlights the importance of the substitution pattern on the benzoyl moiety for specific biological activities.

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) and piperidine (B6355638) rings as substituents can dramatically alter the pharmacological properties of this compound analogs.

Halogen Substitutions: Halogens are often incorporated into drug candidates to enhance their metabolic stability, membrane permeability, and binding affinity. The specific halogen and its position on the aromatic rings can have distinct effects. For example, a study on 1,4-bis(arylsulfonamido)benzene derivatives showed that a 2-(4-fluorobenzyloxy) substitution resulted in the most potent inhibition of the Keap1-Nrf2 protein-protein interaction. nih.gov The electron-withdrawing nature and size of the halogen atom influence the electronic distribution and steric profile of the molecule, thereby affecting its interaction with the target. researchgate.net

Piperidine Substitutions: The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common scaffold in medicinal chemistry. Its incorporation can improve the physicochemical properties of a compound, such as solubility and basicity, which can in turn enhance its pharmacokinetic profile. In the design of HIV-1 capsid inhibitors, a 4-(phenylsulfonyl) piperazinone moiety, which is structurally related to piperidine, was found to enhance binding affinity and drug-like properties. nih.gov

The strategic placement of these substituents is a key aspect of rational drug design, allowing for the fine-tuning of a compound's activity, selectivity, and pharmacokinetic parameters.

Computational Approaches to SAR Analysis and Molecular Design

Computational methods are indispensable tools in modern drug discovery, providing insights into the molecular basis of drug action and guiding the design of new therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. pharmatutor.orgresearchgate.net This method is widely used to understand the interactions between a drug molecule and its biological target at the atomic level. pharmatutor.orgresearchgate.net

For derivatives of this compound, docking studies have been employed to elucidate their binding modes with various protein targets. nih.gov For instance, in the context of anti-diabetic activity, molecular docking of N-(2-benzoylphenyl)-L-tyrosine derivatives into the peroxisome proliferator-activated receptor-γ (PPARγ) has revealed key interactions within the binding pocket. pharmatutor.orgresearchgate.net These studies help to rationalize the observed biological activities and guide the design of new analogs with improved binding affinities. pharmatutor.orgresearchgate.net Docking simulations can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. nih.gov

The accuracy of molecular docking is often validated by comparing the computationally predicted binding poses and scores with experimental data. pharmatutor.orgresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.govnih.gov It provides valuable information about a molecule's geometry, charge distribution, and reactivity. nih.gov

In the study of this compound and its analogs, DFT calculations can be used to:

Determine the optimized molecular geometry: This provides a three-dimensional representation of the molecule's most stable conformation.

Analyze the frontier molecular orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO can indicate the molecule's kinetic stability. nih.gov

Calculate the molecular electrostatic potential (MEP): The MEP map helps to identify the electron-rich and electron-poor regions of a molecule, which are important for predicting its interaction with other molecules. nih.gov

DFT studies have been successfully applied to various sulfonamide derivatives to gain insights into their structural and electronic properties, which in turn correlate with their biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For benzenesulfonamide derivatives, QSAR studies involve calculating a wide range of molecular descriptors—numerical values that characterize the topology, geometry, and electronic properties of the molecules. nih.govnih.gov These descriptors are then used to build mathematical models, often using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), that can predict the activity of new, unsynthesized compounds. nih.govwu.ac.th

The process begins by generating 3D structures of the compounds and optimizing their geometries. nih.gov Molecular descriptors are then calculated, which can be broadly categorized as 2D (topological) and 3D (conformational). nih.gov Stepwise MLR is a common technique used to select the most relevant descriptors and build the QSAR equation. nih.govwu.ac.th Successful QSAR models are characterized by high correlation coefficients (r²), indicating a good fit of the data, and high cross-validation coefficients (Q²), which demonstrate the model's predictive power. nih.gov For instance, QSAR models for benzenesulfonamide analogs have explained between 75% and 86% of the variability in cytotoxic activity, with predictive accuracies (Q²) ranging from 68% to 75%. nih.gov This approach allows for the prioritization of synthetic efforts on compounds predicted to be most active.

Table 1: Common Descriptor Classes in QSAR Models for Benzenesulfonamide Analogs

| Descriptor Class | Description | Potential Influence on Activity |

| Topological (2D) | Describes the 2D representation of the molecule, including connectivity and shape indices. | Relates to molecule size, branching, and overall shape, which can affect binding pocket fit. |

| Conformational (3D) | Relates to the 3D arrangement of atoms, such as surface area and volume. | Influences how the molecule interacts with the 3D geometry of a biological target. nih.gov |

| Electronic | Describes the electronic properties, such as partial charges and dipole moments. | Governs electrostatic and hydrogen bonding interactions with the target. |

| Thermodynamic | Includes properties like heat of formation and solvation energy. | Relates to the stability of the compound and its interactions in a biological medium. |

Hirshfeld Surface Analysis and Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize a crystal structure. nih.gov This technique maps the electron distribution of a molecule within a crystal, allowing for the decomposition of the crystal packing into specific types of atomic contacts. The surface is colored to indicate different types of interactions and their relative strength. nih.gov

For compounds related to this compound, such as (E)-N-(2-styrylphenyl)benzenesulfonamide, Hirshfeld analysis reveals the primary forces governing crystal packing. nih.gov The analysis generates a 2D fingerprint plot that summarizes all the intermolecular contacts. The major contributions to the crystal packing typically come from H···H, C···H/H···C, and O···H/H···O interactions. nih.gov This detailed mapping is crucial for understanding crystal packing, solubility, and polymorphism, and it provides insights into the non-covalent interactions that could occur within a biological target's binding site.

Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Benzenesulfonamide Analog

| Intermolecular Contact | Percentage Contribution | Description |

| H···H | 47.7% | Van der Waals interactions between hydrogen atoms, representing the largest contribution to the overall packing. |

| C···H / H···C | 28.1% | Interactions involving carbon and hydrogen atoms, often indicative of C-H···π interactions. nih.gov |

| O···H / H···O | 10.9% | Hydrogen bonding or weaker electrostatic contacts involving oxygen and hydrogen. nih.gov |

| S···H / H···S | 5.5% | Contacts involving the sulfur atom of the sulfonamide group. |

| C···C | 3.5% | π-π stacking interactions between aromatic rings. |

| N···H / H···N | 1.3% | Contacts involving the sulfonamide nitrogen atom. nih.gov |

Data derived from analysis of (E)-N-(2-styrylphenyl)benzenesulfonamide. nih.gov

SAR Matrix (SARM) Applications in Compound Prediction and Prioritization

A Structure-Activity Relationship Matrix (SARM) is a systematic framework used to organize and analyze SAR data. It involves creating a table where rows and columns represent different substitution points (e.g., positions on the phenyl rings) and the specific chemical groups (substituents) placed at those points, respectively. The cells of the matrix are populated with activity data, allowing researchers to quickly identify trends and make predictions.

While a specific SARM for this compound is not publicly documented, its application would involve the systematic synthesis of derivatives. Substituents with varying electronic (e.g., -NO₂, -OCH₃) and steric (e.g., -CH₃, -Cl) properties would be introduced onto both the benzoyl and benzenesulfonamide rings. By organizing the resulting biological activity data in a matrix, chemists can discern which positions are sensitive to modification and which types of substituents enhance potency. This predictive tool is invaluable for prioritizing the synthesis of the most promising compounds, saving time and resources.

Design Principles for Enhanced Potency and Selectivity

Building upon SAR insights, rational drug design focuses on implementing specific strategies to improve a compound's therapeutic profile. This involves targeted modifications to enhance binding affinity for the intended target while minimizing off-target effects.

Systematic Substitution Strategies and Derivative Synthesis

A cornerstone of drug design is the systematic substitution of different chemical groups on a core scaffold to probe the chemical space and optimize biological activity. nih.gov For benzenesulfonamide derivatives, this strategy has been shown to be highly effective. For example, in one series of anti-influenza agents, the addition of fluorine or chlorine atoms to the benzenesulfonamide ring led to a 3- to 5-fold increase in inhibitory potency compared to the parent compound. nih.gov Conversely, introducing larger or electron-donating groups like methyl or methoxyl generally resulted in decreased activity, highlighting a specific preference for small, electronegative substituents. nih.gov

The synthesis of these derivatives often involves straightforward chemical reactions. For instance, N-(2-formylphenyl)benzenesulfonamide can be synthesized from N-[2-(hydroxymethyl)phenyl]benzenesulfonamide via oxidation with pyridinium (B92312) chlorochromate. nih.gov Another common route involves the condensation reaction between an appropriate amine and a substituted benzenesulfonyl chloride in a base like pyridine (B92270). nih.gov This systematic approach allows for the fine-tuning of a molecule's properties to achieve enhanced potency and a better selectivity profile.

Table 3: Effect of Substituents on the Activity of Benzenesulfonamide Analogs

| Parent Scaffold | Substitution | Position | Resulting Effect on Potency |

| Benzenesulfonamide | -F, -Cl | Phenyl Ring | 3-5 fold increase nih.gov |

| Benzenesulfonamide | -CH₃, -OCH₃, -CF₃ | Phenyl Ring | General decrease nih.gov |

Pharmacophore Elucidation and Optimization

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. Elucidating the pharmacophore of a class of compounds is a key step in designing new, more potent analogs or entirely new scaffolds that mimic these features. The sulfonamide moiety (–SO₂NH–) itself is a well-established and active pharmacophore in a vast range of drugs. nih.gov

For benzenesulfonamide-based inhibitors, more complex pharmacophore models have been developed. One study on antidiabetic agents identified a common pharmacophore model designated AAADRR, which consists of three hydrogen-bond acceptors, one hydrogen-bond donor, and two aromatic rings. researchgate.net The this compound structure fits this model well: the two sulfonyl oxygens and the carbonyl oxygen can act as hydrogen-bond acceptors, the N-H group is a hydrogen-bond donor, and the two phenyl rings serve as the aromatic features. Optimization efforts would focus on modifying the scaffold to perfect the spatial arrangement and electronic properties of these key features to maximize interaction with the biological target.

Table 4: Key Pharmacophoric Features of Benzenesulfonamide-Based Compounds

| Pharmacophoric Feature | Corresponding Structural Element | Role in Target Binding |

| Hydrogen-Bond Acceptor | Sulfonyl Oxygens (O=S=O), Carbonyl Oxygen (C=O) | Form hydrogen bonds with donor groups (e.g., -NH, -OH) in the target's active site. researchgate.net |

| Hydrogen-Bond Donor | Sulfonamide N-H | Forms hydrogen bonds with acceptor groups (e.g., C=O, nitrogen atoms) in the active site. researchgate.net |

| Aromatic/Hydrophobic Group | Benzoyl Phenyl Ring, Benzenesulfonyl Phenyl Ring | Engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues. researchgate.net |

| Zinc-Binding Group | Sulfonamide Moiety (-SO₂NH-) | In metalloenzymes like carbonic anhydrase, the deprotonated sulfonamide nitrogen coordinates with the active site zinc ion. researchgate.net |

Conformational Analysis and the Role of Intramolecular Hydrogen Bonding

The three-dimensional shape, or conformation, of a molecule is critical to its ability to bind to a biological target. For this compound, the conformation is significantly influenced by a key intramolecular hydrogen bond. This bond forms between the oxygen of the ortho-benzoyl group and the hydrogen atom of the sulfonamide N-H group, creating a highly stable six-membered ring structure known as an S(6) motif. nih.govmdpi.com

This intramolecular interaction is thermodynamically favorable and plays a crucial role in restricting the molecule's conformational flexibility. mdpi.com By locking the relative orientation of the two phenyl rings, this hydrogen bond can lead to increased lipophilicity and improved membrane permeability, which are desirable properties for drug candidates. mdpi.com X-ray crystallography studies confirm this feature, also revealing a twisted conformation around the sulfur atom. nih.govmdpi.com The two aromatic rings are typically oriented at a significant dihedral angle to each other, often close to 90 degrees. nih.govnih.gov Understanding and leveraging this conformational preference, particularly the stabilizing effect of the intramolecular hydrogen bond, is a critical design principle for maintaining or enhancing the biological activity of this class of compounds.

Table 5: Key Conformational Features of this compound and Related Structures

| Conformational Feature | Description | Significance |

| Intramolecular H-Bond | A hydrogen bond between the carbonyl oxygen and the sulfonamide N-H. nih.govmdpi.com | Creates a stable six-membered S(6) ring, restricts conformational freedom, and can enhance pharmacological activity. mdpi.com |

| Sulfonamide Geometry | The geometry around the sulfur atom is a distorted tetrahedron. nih.govmdpi.com | Results in a twisted conformation of the sulfonamide group relative to the phenyl rings. |

| Dihedral Angle | The two aromatic rings are oriented at a large angle to each other (e.g., ~88°). nih.gov | Defines the overall 3D shape of the molecule and its ability to fit into a binding pocket. |

| N-H Conformation | The N-H bond in the C–SO₂–NH–C(O) segment is often found in an anti conformation relative to the C=O bond. nih.gov | Influences the geometry of the intramolecular hydrogen bond and intermolecular packing. |

Future Directions and Research Perspectives for N 2 Benzoylphenyl Benzenesulfonamide

Exploration of Novel and Greener Synthetic Pathways for Derivatives

The future synthesis of N-(2-benzoylphenyl)benzenesulfonamide derivatives will likely prioritize methods that are not only efficient but also environmentally sustainable. Traditional synthetic routes often rely on harsh reagents and organic solvents. Green chemistry principles offer a pathway to mitigate these issues through innovative catalytic systems and reaction media.

Recent advances in the synthesis of benzophenones and sulfonamides highlight several promising green strategies. For instance, the use of Lewis acid ionic liquids as dual catalyst-solvents in Friedel-Crafts acylation reactions has shown excellent yields (up to 97%) for benzophenone (B1666685) derivatives, with the added benefits of simple product isolation and reusability of the catalytic system. researchgate.net Another eco-friendly approach involves organocatalyst-controlled cascade benzannulation reactions in green solvents to produce diverse 2-hydroxybenzophenone (B104022) frameworks. rsc.org For the sulfonamide moiety, facile and environmentally benign syntheses have been developed in aqueous media, using equimolar amounts of reactants and omitting organic bases, with product isolation achieved simply by filtration. rsc.org Furthermore, continuous flow microreactors offer a safe, efficient, and scalable method for synthesizing benzophenone derivatives from aryl Grignard reagents and acyl chlorides, allowing for the recycling of the reaction solvent. patsnap.com The adoption of such technologies could significantly reduce the environmental impact of producing a library of this compound derivatives for biological screening.

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Key Scaffolds

| Synthetic Step | Traditional Method | Greener Alternative | Key Advantages of Greener Method |

|---|---|---|---|

| Benzophenone Synthesis (Friedel-Crafts Acylation) | Use of stoichiometric AlCl₃, volatile organic solvents (e.g., CS₂, nitrobenzene). | Catalytic amounts of reusable Lewis acid ionic liquids (e.g., BmimCl–FeCl₃). researchgate.net | High yields, catalyst reusability, reduced waste. researchgate.net |

| Benzophenone Synthesis (Flow Chemistry) | Batch processing with potential for thermal runaway and difficult scale-up. | Continuous flow microreactor synthesis. patsnap.com | High safety, efficiency, solvent reusability, and scalability. patsnap.com |

| Sulfonamide Synthesis (Sulfonylation of Amines) | Use of excess organic base (e.g., pyridine) and organic solvents. | Reaction in water with dynamic pH control, no organic base. rsc.org | Eliminates organic solvents and bases, simple workup, high purity. rsc.org |

| General Synthesis | Multi-step reactions with purification at each stage. | One-pot cascade reactions using organocatalysts. rsc.org | Operational simplicity, high functional-group tolerance, reduced purification steps. rsc.org |

Identification of New Biological Targets and Associated Pathways

The structural components of this compound are present in numerous pharmacologically active molecules, suggesting a broad range of potential biological targets for its derivatives. nih.govresearchgate.net Future research should focus on screening these derivatives against various targets implicated in significant human diseases.

Anticancer Activity: Both benzophenones and sulfonamides are known for their anticancer properties. Benzophenone analogues can inhibit tumor growth by targeting angiogenesis and inducing apoptosis. nih.gov Specific sulfonamide derivatives have shown potent, selective inhibitory activity against carbonic anhydrase IX (CA IX), a key enzyme in tumor metabolism and proliferation, particularly in hypoxic cancers. rsc.orgnih.gov Others have been identified as inhibitors of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase involved in glioblastoma (GBM). nih.gov

Neurodegenerative Diseases: Derivatives could be explored as treatments for conditions like Alzheimer's disease. Benzophenone-based compounds have been designed as acetylcholinesterase (AChE) inhibitors, while others have been investigated as potential inhibitors of presenilin-1 and presenilin-2, which are key components of the γ-secretase complex involved in amyloid-beta production. nih.govnih.gov Multi-target-directed ligands incorporating a benzenesulfonamide (B165840) structure have also shown promise by inhibiting cholinesterases and Aβ aggregation simultaneously. mdpi.com

Inflammatory and Cardiovascular Diseases: The benzophenone scaffold is a known anti-inflammatory pharmacophore, with derivatives showing inhibition of p38 MAP kinase and cyclooxygenase (COX) enzymes. nih.govmdpi.com Separately, novel benzenesulfonamide derivatives have been developed as selective antagonists for the Angiotensin II type 2 (AT₂) receptor, a target in cardiovascular disease. frontiersin.orgnih.gov

Table 2: Potential Biological Targets for this compound Derivatives

| Therapeutic Area | Potential Target | Associated Pathway/Disease | Evidence from Related Scaffolds |

|---|---|---|---|

| Oncology | Carbonic Anhydrase IX (CA IX) | Tumor metabolism, pH regulation, proliferation. rsc.org | Benzenesulfonamides are potent and selective CA IX inhibitors. rsc.orgnih.gov |

| Oncology | VEGF Receptor / Angiogenesis | Tumor blood vessel formation. nih.gov | Benzophenone analogues inhibit neovessel formation. nih.gov |

| Neurodegeneration | Acetylcholinesterase (AChE) | Alzheimer's Disease (cholinergic deficit). nih.govnih.gov | Benzophenone derivatives designed as AChE inhibitors. nih.govnih.gov |

| Neurodegeneration | Presenilin-1 / Presenilin-2 | Alzheimer's Disease (amyloid-beta production). nih.gov | Benzophenone derivatives investigated as PSEN-1/2 inhibitors. nih.gov |

| Inflammation | p38 MAP Kinase | Pro-inflammatory cytokine production. nih.gov | Benzophenone hybrids are potent inhibitors of p38 MAPK. nih.gov |

| Cardiovascular | AT₂ Receptor | Blood pressure regulation, tissue repair. frontiersin.orgnih.gov | Benzenesulfonamide derivatives developed as selective AT₂ antagonists. frontiersin.orgnih.gov |

Advanced Computational Modeling for De Novo Ligand Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, these methods can guide the rational design of new derivatives with enhanced potency and selectivity.

Structure-Activity Relationship (SAR) and Ligand-Based Design: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. doi.org These models, based on a training set of synthesized analogues and their biological activities, can elucidate the key structural features (steric, electrostatic, hydrophobic) required for optimal interaction with a target. doi.orgnih.gov Such insights allow for the in silico prediction of the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis.

De Novo and Structure-Based Design: When the three-dimensional structure of a biological target is known, structure-based drug design becomes a powerful strategy. Molecular docking simulations can predict the binding mode and affinity of this compound derivatives within the target's active site. nih.govmdpi.com This information reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov Building on this, de novo design algorithms, increasingly powered by deep learning and artificial intelligence, can generate entirely new molecular structures computationally, tailored to fit the target's binding pocket perfectly. biorxiv.orgyoutube.com These approaches can explore a vast chemical space to identify novel and highly potent inhibitors based on the core scaffold. biorxiv.org Molecular dynamics (MD) simulations can further refine these designs by assessing the stability of the ligand-protein complex over time. mdpi.com

Table 3: Computational Approaches for Ligand Design and Optimization

| Computational Method | Application | Information Gained | Reference for Similar Scaffolds |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predicting activity of new analogues. | Identifies key steric, electrostatic, and hydrophobic features for activity. | doi.org |

| Molecular Docking | Predicting binding poses and affinities. | Reveals binding orientation and specific interactions (e.g., H-bonds) with target residues. | nih.govnih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-target complex. | Evaluates conformational stability and flexibility of the complex over time. | mdpi.com |

| De Novo Design | Generating novel molecular structures. | Creates new chemical entities optimized for a specific target binding site. | biorxiv.orgyoutube.com |

Integration of Multi-Omics Data for Comprehensive Biological Profiling and Mechanism Delineation

To fully understand the biological impact of novel this compound derivatives, a systems-level approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased and comprehensive view of a drug's mechanism of action, identify its molecular targets, and uncover potential off-target effects. mdpi.com

By treating cells or model organisms with a lead compound, researchers can generate a wealth of data. Transcriptomics (RNA-seq) reveals changes in gene expression, while proteomics identifies alterations in protein abundance and post-translational modifications. elifesciences.org Metabolomics captures shifts in the cellular metabolic profile. Integrating these datasets can illuminate the specific pathways and biological processes perturbed by the compound. mdpi.comelifesciences.org For example, if a derivative causes changes in the expression of genes and proteins within the apoptosis pathway and a corresponding shift in related metabolites, this provides strong evidence for its pro-apoptotic mechanism.

This multi-omics approach is particularly powerful for target deconvolution. Techniques like thermal proteome profiling or chemical proteomics can identify direct protein targets by observing changes in protein stability or by using tagged derivatives to pull down binding partners. mdpi.com When combined with expression data, this can distinguish direct target engagement from downstream signaling effects, providing a holistic understanding that is difficult to achieve with any single omics technology alone. elifesciences.org This comprehensive profiling is crucial for advancing a compound through the drug development pipeline.

Table 4: Role of Multi-Omics in Biological Profiling

| Omics Layer | Technology | Type of Information Provided | Application in Drug Profiling |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing | Changes in global gene expression (mRNA levels). | Identify drug-responsive genes and perturbed signaling pathways. elifesciences.org |

| Proteomics | Mass Spectrometry | Changes in protein abundance and post-translational modifications. | Validate gene expression changes and identify direct drug targets. elifesciences.orgmdpi.com |

| Metabolomics | LC-MS, NMR | Changes in the levels of small molecule metabolites. | Reveal functional impact on cellular processes like energy metabolism. |

| Integrated Analysis | Bioinformatics Tools | A holistic view of cellular response, linking gene to protein to function. | Constructing comprehensive mechanism-of-action models and identifying biomarkers. mdpi.com |

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing N-(2-benzoylphenyl)benzenesulfonamide, and how can reaction intermediates be stabilized?

- Methodological Answer : The synthesis typically involves sulfonylation of 2-aminobenzophenone derivatives using benzenesulfonyl chloride under controlled conditions. Key steps include:

- Temperature Control : Maintain <5°C during sulfonylation to prevent side reactions (e.g., hydrolysis of the sulfonyl chloride).

- Inert Atmosphere : Use nitrogen/argon to avoid oxidation of intermediates.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity (>95%) .

- Intermediate Stabilization : Reactive intermediates (e.g., sulfonic acid derivatives) are stabilized via low-temperature quenching and immediate derivatization .

Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing, followed by refinement with SHELXL .

- Key Parameters : Monitor R-factor convergence (<0.05) and validate geometry using PLATON for hydrogen bonding (e.g., N–H···O interactions) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substituent effects (e.g., benzoyl deshielding at δ ~7.8 ppm).

- IR : Confirm sulfonamide S=O stretches (1340–1320 cm⁻¹ and 1160–1150 cm⁻¹).

- Contradiction Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and compare with NIST spectral databases to resolve ambiguous peaks .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The ortho-benzoyl group hinders nucleophilic attack, requiring bulky ligands (e.g., XPhos) in palladium-catalyzed couplings.

- Electronic Effects : Electron-withdrawing sulfonamide enhances electrophilicity at the para-position, favoring Suzuki-Miyaura reactions with boronic acids.

- Kinetic Analysis : Use DFT calculations (e.g., Gaussian 16) to model transition states and optimize reaction conditions .

Q. What strategies address discrepancies in crystallographic data refinement for polymorphic forms of this compound?

- Methodological Answer :

- Polymorph Identification : Screen crystallization solvents (e.g., DMF vs. ethanol) to isolate distinct forms.

- Refinement Adjustments : For SHELXL, adjust thermal displacement parameters (ADPs) and apply TWIN/BASF commands for twinned crystals.

- Validation Tools : Use Mercury CSD to compare packing motifs and check for overlooked symmetry elements .

Q. How can biochemical assays quantify the inhibitory activity of this compound against target enzymes?

- Methodological Answer :

- Enzyme Kinetics : Perform dose-response assays (e.g., dihydropteroate synthase inhibition) using UV-Vis spectroscopy (λ = 340 nm).

- IC₅₀ Determination : Fit data to the Hill equation (GraphPad Prism) with triplicate measurements to ensure reproducibility.

- Selectivity Profiling : Screen against off-target enzymes (e.g., carbonic anhydrase) to assess specificity .

Q. What computational approaches predict the pharmacokinetic properties of this sulfonamide derivative?

- Methodological Answer :

- ADME Modeling : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Docking Studies : AutoDock Vina simulates binding to protein targets (e.g., BSA), with RMSD validation (<2.0 Å).

- Metabolic Stability : In vitro microsomal assays (rat liver S9 fraction) quantify half-life (t₁/₂) under oxidative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.